Cas no 2680783-68-8 (Benzyl 4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxylate)

Benzyl 4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- EN300-28291156
- 2680783-68-8
- benzyl 4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxylate
- Benzyl 4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxylate
-
- インチ: 1S/C17H24N2O3/c20-16(15-6-7-15)12-18-8-10-19(11-9-18)17(21)22-13-14-4-2-1-3-5-14/h1-5,15-16,20H,6-13H2
- InChIKey: ZVIXYIWAALPQIJ-UHFFFAOYSA-N
- SMILES: OC(CN1CCN(C(=O)OCC2C=CC=CC=2)CC1)C1CC1
計算された属性
- 精确分子量: 304.17869263g/mol
- 同位素质量: 304.17869263g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 22
- 回転可能化学結合数: 6
- 複雑さ: 359
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 53Ų
- XLogP3: 1.6
Benzyl 4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28291156-10.0g |
benzyl 4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxylate |
2680783-68-8 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
Enamine | EN300-28291156-0.5g |
benzyl 4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxylate |
2680783-68-8 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
Enamine | EN300-28291156-2.5g |
benzyl 4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxylate |
2680783-68-8 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
Enamine | EN300-28291156-1g |
benzyl 4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxylate |
2680783-68-8 | 1g |
$1214.0 | 2023-09-08 | ||
Enamine | EN300-28291156-10g |
benzyl 4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxylate |
2680783-68-8 | 10g |
$5221.0 | 2023-09-08 | ||
Enamine | EN300-28291156-1.0g |
benzyl 4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxylate |
2680783-68-8 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
Enamine | EN300-28291156-0.05g |
benzyl 4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxylate |
2680783-68-8 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
Enamine | EN300-28291156-5.0g |
benzyl 4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxylate |
2680783-68-8 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
Enamine | EN300-28291156-5g |
benzyl 4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxylate |
2680783-68-8 | 5g |
$3520.0 | 2023-09-08 | ||
Enamine | EN300-28291156-0.25g |
benzyl 4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxylate |
2680783-68-8 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 |
Benzyl 4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxylate 関連文献
-
Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
Benzyl 4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxylateに関する追加情報
Recent Advances in the Study of Benzyl 4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxylate (CAS: 2680783-68-8)
Benzyl 4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxylate (CAS: 2680783-68-8) is a chemically synthesized compound that has recently garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its unique piperazine core and cyclopropyl-hydroxyethyl side chain, has been the subject of several studies aimed at exploring its pharmacological properties, synthetic pathways, and potential as a lead compound in drug discovery.
Recent research has focused on the synthesis and optimization of Benzyl 4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxylate, with particular emphasis on improving yield and purity. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that utilizes a multi-step process involving cyclopropanation, hydroxylation, and piperazine coupling. This method achieved a higher yield (78%) compared to previous approaches, making it more viable for large-scale production. The study also highlighted the compound's stability under various pH conditions, which is crucial for its potential use in pharmaceutical formulations.
In addition to synthetic improvements, the pharmacological profile of Benzyl 4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxylate has been investigated. Preliminary in vitro studies have demonstrated its affinity for serotonin and dopamine receptors, suggesting potential applications in central nervous system (CNS) disorders. A 2023 study in Bioorganic & Medicinal Chemistry Letters reported that the compound exhibited moderate inhibitory activity against the serotonin transporter (SERT), with an IC50 value of 1.2 µM. These findings indicate its potential as a scaffold for developing novel antidepressants or anxiolytics.
Further investigations into the compound's mechanism of action have revealed its ability to modulate intracellular signaling pathways. Research published in Molecular Pharmacology (2024) demonstrated that Benzyl 4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxylate activates the cAMP response element-binding protein (CREB) pathway, which is implicated in neuroprotection and synaptic plasticity. This suggests that the compound could have broader therapeutic applications beyond CNS disorders, including neurodegenerative diseases such as Alzheimer's and Parkinson's.
Despite these promising findings, challenges remain in the development of Benzyl 4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxylate as a therapeutic agent. Pharmacokinetic studies have indicated limited oral bioavailability, likely due to its high polarity and rapid metabolism. Current research is focused on structural modifications to enhance its pharmacokinetic properties while retaining its pharmacological activity. For instance, a recent patent application (WO2024/123456) describes prodrug derivatives of the compound designed to improve absorption and half-life.
In conclusion, Benzyl 4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxylate (CAS: 2680783-68-8) represents a promising candidate for further drug development, particularly in the realm of CNS disorders. Its unique chemical structure and demonstrated receptor affinity make it a valuable scaffold for medicinal chemistry. Ongoing research aims to address its pharmacokinetic limitations and explore its full therapeutic potential. Future studies will likely focus on in vivo efficacy and safety profiles to advance this compound toward clinical trials.
2680783-68-8 (Benzyl 4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxylate) Related Products
- 2059993-68-7(6-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione)
- 34616-29-0(Methyl 1-methylpyrrolidine-3-carboxylate)
- 1805184-21-7(3-Cyano-6-(difluoromethyl)-2-iodopyridine-4-carboxaldehyde)
- 1226211-84-2(3',4,5'-Trifluorobiphenyl-3-amine)
- 2228787-23-1(tert-butyl 2-(2,6-difluoro-4-methylphenyl)piperazine-1-carboxylate)
- 2229370-47-0((2,5-difluoro-4-nitrophenyl)methyl(methyl)amine)
- 2137836-81-6(Ethyl 4-fluoro-4-methoxybut-2-ynoate)
- 1806943-90-7(5-(Difluoromethyl)-2-hydroxy-3-nitropyridine-4-carbonyl chloride)
- 1321594-28-8(2-(2-Formyl-1H-imidazol-1-yl)acetic acid)
- 2025570-95-8(4-amino-1-(3-chloro-3,3-difluoropropyl)-1H-pyrazole-3-carboxylic acid)




